molecular formula C17H23N3O5S B14510172 1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine CAS No. 62965-54-2

1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine

Cat. No.: B14510172
CAS No.: 62965-54-2
M. Wt: 381.4 g/mol
InChI Key: CTUULGCTSWKDNB-GXTWGEPZSA-N
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Description

1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine is a complex organic compound that belongs to the class of sulfanyl derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a sulfanyl linkage, which is further connected to a prolyl and methyl valine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine typically involves multiple steps, starting with the preparation of the nitrophenyl sulfanyl intermediate. This intermediate is then coupled with L-prolyl and 3-methyl-L-valine under specific reaction conditions. The process often requires the use of catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas for hydrogenation reactions, as well as various solvents like dichloromethane and methanol for purification steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions include amino derivatives, substituted sulfanyl compounds, and various oxidized products.

Scientific Research Applications

1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to the modulation of biological processes. The sulfanyl linkage may also play a role in the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-[(2-Nitrophenyl)sulfanyl]butan-2-one
  • 3-((4-Bromophenyl)sulfanyl)-1-(2-methoxy-5-nitrophenyl)-2,5-pyrrolidinedione

Comparison: Compared to similar compounds, 1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and potential biological activities. The presence of both prolyl and methyl valine moieties further enhances its versatility in various applications.

Properties

CAS No.

62965-54-2

Molecular Formula

C17H23N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

(2S)-3,3-dimethyl-2-[[(2S)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C17H23N3O5S/c1-17(2,3)14(16(22)23)18-15(21)12-8-6-10-19(12)26-13-9-5-4-7-11(13)20(24)25/h4-5,7,9,12,14H,6,8,10H2,1-3H3,(H,18,21)(H,22,23)/t12-,14+/m0/s1

InChI Key

CTUULGCTSWKDNB-GXTWGEPZSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1SC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1CCCN1SC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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